6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione
Description
Properties
CAS No. |
7697-92-9 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-(dimethylamino)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H13N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15(3)4/h5H,1-4H3 |
InChI Key |
CPCMCXYHUQGKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at Carbonyl Groups
The 5,8-dione moiety undergoes nucleophilic attacks, particularly at the electron-deficient carbonyl carbons. Key reactions include:
Oxidation and Reduction Pathways
The dimethylamino group and quinoxaline core participate in redox reactions:
Oxidation
-
Peracid Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the dimethylamino group to a nitroso intermediate .
-
Metal-Catalyzed Oxidation : Using Co(II) or Mn(II) acetate in propionic acid under O₂ yields 1,8-naphthalic anhydride derivatives via ring cleavage .
Reduction
-
Catalytic Hydrogenation : H₂/Pd-C reduces carbonyls to methylene groups, forming 6-(dimethylamino)-2,3-dimethyltetrahydroquinoxaline .
Metal Chelation and Coordination Chemistry
The 5,8-dione system acts as a bidentate ligand for transition metals, critical in biological and catalytic contexts:
Photochemical Reactivity
The electron-rich dimethylamino group facilitates photoinduced electron transfer (PET):
-
Photoinitiation : Under UV light (365 nm), the compound acts as a photosensitizer, transferring electrons to iodonium salts (e.g., Ph₂I⁺PF₆⁻), initiating radical polymerization of acrylates .
-
Singlet Oxygen Generation : Irradiation in the presence of O₂ produces reactive oxygen species (ROS), applicable in photodynamic therapy .
Cross-Coupling and Cycloaddition Reactions
The aromatic quinoxaline core participates in palladium-mediated transformations:
Biological Interactions
As a structural analog of HPPD inhibitors, the compound exhibits enzyme-targeted reactivity:
-
HPPD Inhibition : Chelates Fe(II) in Arabidopsis thaliana HPPD (IC₅₀ ~0.3–0.9 μM), forming π-stacking interactions with Phe381/Phe424 residues .
-
Antimicrobial Activity : Modifies bacterial cell membranes via hydrophobic interactions (MIC: 8–32 μg/mL against S. aureus).
Comparative Reactivity of Analogous Compounds
The table below contrasts reactivity trends among related quinoxaline derivatives:
| Compound | Key Functional Groups | Dominant Reaction |
|---|---|---|
| 2-Methylquinoxaline | Methyl, no dione | Electrophilic substitution |
| 6-Amino-2,3-dimethylquinoxaline | Amino, methyl | Nucleophilic arylation |
| Quinoxaline-5,8-dione | Dione, no substituents | Redox and chelation reactions |
| Target Compound | Dimethylamino, dione | Photo/PET, enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Quinoxaline derivatives, including 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione, have demonstrated significant antimicrobial activity. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that quinoxaline derivatives can effectively target pathogens responsible for infections, making them promising candidates for antibiotic development .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Quinoxalines are known to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A specific case study highlighted the efficacy of similar compounds in reducing tumor size in animal models, suggesting potential therapeutic applications in oncology .
Photoinitiators in Polymer Chemistry
Visible Light Photopolymerization
Recent advancements have identified quinoxaline derivatives as effective photoinitiators for visible light polymerization processes. This compound can be utilized in systems activated by LED light sources, which are increasingly favored for their efficiency and low energy consumption . The compound's ability to initiate polymerization under low light intensity conditions makes it valuable in developing eco-friendly materials.
Peptic Ulcer Treatment
A notable application of this compound is its potential use as a therapeutic agent for peptic ulcers. Research has indicated that this compound can enhance mucosal defense mechanisms while reducing gastric acid secretion, thus addressing the underlying causes of ulcer formation . Clinical studies have shown promising results in terms of safety and efficacy, with minimal side effects reported in animal models.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological evaluations have demonstrated that at certain concentrations, the compound exhibits acceptable safety margins with no significant adverse effects observed in controlled studies involving rodents . However, further investigations are required to fully elucidate its long-term effects and potential toxicity.
Table 1: Biological Activities of Quinoxaline Derivatives
Table 2: Toxicological Profile Summary
| Study Type | Dosage (mg/kg) | Observations | |
|---|---|---|---|
| Acute toxicity study | 2000 | No significant adverse effects | Acceptable safety profile |
| Long-term exposure | Variable | Minor histological changes | Further investigation needed |
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on structural analysis.
Key Observations :
- Electronic Effects: The dimethylamino group (NMe₂) in the target compound donates electrons more strongly than diethylamino (NEt₂) due to reduced steric hindrance and inductive effects . In contrast, the anilino group (NHPh) in introduces resonance effects, delocalizing electron density into the phenyl ring, which may reduce quinoxaline core reactivity compared to NMe₂ .
- Lipophilicity: The LogP of 2.54 for the anilino derivative () suggests moderate lipophilicity, while dimethylamino and diethylamino analogs likely exhibit lower and higher LogP values, respectively, due to alkyl chain length differences .
Biological Activity
6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione is a synthetic organic compound belonging to the quinoxaline family. Its unique structure, characterized by a quinoxaline core with dimethylamino and methyl substituents, positions it as a significant candidate in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and toxicity profiles.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of carbonyl groups at the 5 and 8 positions contributes to its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activities. For instance, 2,3-dimethylquinoxaline (DMQ) has been identified as a broad-spectrum antimicrobial agent. In vitro studies have shown that DMQ demonstrates effectiveness against various pathogens without significant toxicity at lower concentrations .
Anticancer Activity
Quinoxaline-5,8-diones have been evaluated for their antiproliferative effects on cancer cell lines. One study highlighted that specific derivatives inhibited rat aortic smooth muscle cell proliferation through modulation of the extracellular signal-regulated kinase 1/2 signaling pathway . This suggests potential applications in cancer therapy.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Recent findings indicate that certain quinoxaline derivatives can act as selective DPP-4 inhibitors. This activity is crucial for managing type 2 diabetes by regulating glucose levels. The structure-activity relationship studies show that modifications on the quinoxaline scaffold enhance DPP-4 inhibitory potency .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies suggest that this compound binds effectively to specific receptors or enzymes involved in disease processes.
- Signal Pathway Modulation : As noted in anticancer studies, the compound may influence key signaling pathways that regulate cell proliferation and apoptosis.
Toxicity Profile
Toxicological evaluations have demonstrated that DMQ possesses an acceptable safety profile in rodents. In vitro studies indicated no significant adverse effects at concentrations ≤100 μM. However, higher doses showed some histological changes and increased white blood cell counts . The median lethal dose (LD50) was determined to be greater than 2000 mg/kg, indicating low acute toxicity .
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study conducted on DMQ demonstrated its effectiveness against a range of bacterial strains with minimal cytotoxicity observed in human cell lines.
- Cancer Cell Proliferation : Research involving quinoxaline derivatives showed promising results in inhibiting the proliferation of cancer cells through targeted signaling pathways.
- DPP-4 Inhibition : Clinical evaluations indicated that certain derivatives exhibit comparable efficacy to established DPP-4 inhibitors like Linagliptin.
Q & A
Q. What are the common synthetic routes for 6-(Dimethylamino)-2,3-dimethylquinoxaline-5,8-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between 1,2-diamines and α-diketones, followed by functionalization of the quinoxaline core. Key steps include:
- Cyclization : Intramolecular cyclization under visible light with catalysts (e.g., iridium) or base-mediated nucleophilic substitution ().
- Functionalization : Substitution reactions (e.g., dimethylamino group introduction) using dimethylamine derivatives in solvents like DMF at elevated temperatures ().
Yield variations (11–72%) depend on solvent polarity, temperature (e.g., 100–120°C), and catalyst efficiency. For example, acetic acid reflux improves hydrazide coupling (), while DMF enhances substitution kinetics ().
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Identifies substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm) ().
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) ().
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine/amide bonds ().
Purity is assessed via HPLC or TLC, with recrystallization in DMF/water as a standard purification method ().
Advanced Research Questions
Q. How can researchers optimize reaction parameters for synthesizing this compound using factorial design?
Factorial design enables systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:
- Orthogonal Arrays : Test combinations of solvent polarity (DMF vs. acetic acid), temperature (80–120°C), and reaction time (3–6 hours) to maximize yield ().
- Response Surface Methodology (RSM) : Model nonlinear interactions between variables, such as the trade-off between higher temperatures (accelerating kinetics) and side reactions ().
A case study achieved 72% yield for a related quinoxaline derivative by optimizing solvent (acetic acid) and reflux time (3 hours) ().
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when characterizing quinoxaline derivatives?
Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) ().
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm proton-carbon correlations ().
- X-ray Crystallography : Definitive structural assignment, particularly for ambiguous substituent orientations ().
Q. What role do computational models play in predicting the reactivity of quinoxaline derivatives during synthesis?
- Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions (e.g., dimethylamino group orientation) and transition-state energetics ().
- AI-Driven Simulations : COMSOL Multiphysics integrates reaction kinetics and thermodynamics to optimize parameters like solvent choice and catalyst loading ().
For example, AI models can predict optimal light intensity for photocyclization reactions, reducing trial-and-error experimentation ().
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., quinone-imine species) to prevent degradation ().
- Flow Chemistry : Enhance mass/heat transfer in continuous reactors for exothermic steps (e.g., cyclization) ().
- Catalyst Screening : Test transition-metal catalysts (e.g., Ir, Pd) to improve turnover frequency in key steps ().
Data Contradiction Analysis
Q. How should conflicting bioactivity results for quinoxaline derivatives be interpreted across studies?
- Standardized Assays : Ensure consistent protocols (e.g., MIC testing for antibacterial activity) to minimize variability ().
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups vs. bioactivity) using multivariate analysis ().
For instance, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine showed variable antibacterial activity due to differences in bacterial strain susceptibility ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
